REACTION_CXSMILES
|
[CH2:1]([NH:10][C:11](=[O:14])[CH2:12][Cl:13])[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=O>O>[Cl:13][CH2:12][C:11]1[O:14][C:2]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)=[CH:1][N:10]=1
|
Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C1=CC=CC=C1)NC(CCl)=O
|
Name
|
polyphosphoric acid
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 30 minutes at 150° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the mass heated
|
Type
|
ADDITION
|
Details
|
The hot liquid was then poured
|
Type
|
CUSTOM
|
Details
|
The mixture so formed
|
Type
|
EXTRACTION
|
Details
|
was extracted with 3 × 100 ml chloroform
|
Type
|
WASH
|
Details
|
the extracts washed
|
Type
|
STIRRING
|
Details
|
by shaking with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The CHCl3 was evaporated off
|
Type
|
EXTRACTION
|
Details
|
the remaining oil extracted with 400 ml
|
Type
|
CUSTOM
|
Details
|
boiling 60°
|
Type
|
ADDITION
|
Details
|
The resultant solution was treated with decolourising charcoal
|
Type
|
CUSTOM
|
Details
|
to remove tarry matter
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
giving a pale yellow oil which
|
Type
|
CUSTOM
|
Details
|
crystallized rapidly
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClCC=1OC(=CN1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |